2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-6-5-11-20(12-14)13-18(21)19-17-10-4-8-15-7-2-3-9-16(15)17/h2-4,7-10,14H,5-6,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXYODRGKMOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with a Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Coupling with Naphthalene: Finally, the naphthalene ring is coupled with the acetamide-substituted piperidine through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic naphthalene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Amines derived from the reduction of the acetamide group.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Relevance
The compound’s activity and physicochemical properties are influenced by:
Key Analogs and Comparative Data
Research Findings and Trends
Enzyme Inhibition Profiles
- MAO and Cholinesterase Targets : Piperidine- and morpholine-containing acetamides (e.g., safinamide analogs) show selectivity for MAO-B (IC₅₀ ~0.028 mM) and BChE, with 3-methylpiperidine likely enhancing selectivity over MAO-A .
- AChE Inhibition : Triazole-benzothiazole acetamides and naphthyl derivatives exhibit IC₅₀ values in the low micromolar range, suggesting the naphthalen-1-yl group is critical for binding .
Physicochemical Properties
- Thermal Stability : Pyrimidine-thioacetamide hybrids (e.g., compound 2h in ) exhibit higher melting points (145–147°C) compared to the target compound, suggesting stronger crystalline packing.
Biological Activity
2-(3-Methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : C18H22N2O
- Molecular Weight : 290.38 g/mol
Research indicates that compounds containing piperidine and naphthalene moieties exhibit a range of biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms. Studies suggest that it may target specific signaling pathways involved in tumor growth and survival.
- Neuroprotective Effects : Similar piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
Anticancer Activity
A study evaluated the anticancer effects of related piperidine derivatives, indicating that compounds with similar structures could significantly inhibit the growth of various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 29.44 ± 1.46 µg/ml against HeLa cells, suggesting substantial cytotoxicity .
| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |
|---|---|---|---|
| Compound 5e | HeLa | 29.44 ± 1.46 | Induction of apoptosis via ROS generation |
| This compound | FaDu | Not specified | Potential IKKb inhibition |
Neuropharmacological Activity
The compound's structural features allow it to interact with neurotransmitter systems. Piperidine derivatives have been noted for their AChE inhibitory activity, which is crucial in treating neurodegenerative diseases.
Case Studies
Several studies have highlighted the biological effects of piperidine derivatives:
- Study on Apoptosis Induction : A study demonstrated that piperazine clubbed with 2-azetidinone derivatives effectively induced apoptosis in cervical cancer cells by increasing oxidative stress and activating caspases .
- Inhibition of Cholinesterases : Research on similar compounds indicated that they could inhibit both AChE and butyrylcholinesterase (BuChE), showing promise for treating Alzheimer's disease .
Q & A
Q. What statistical methods resolve contradictions in reported biological activity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
